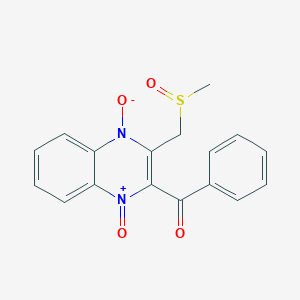![molecular formula C10H18O3 B8493483 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal](/img/structure/B8493483.png)
2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal
Overview
Description
2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal is an organic compound that features a tetrahydropyran ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of 2,2-dimethylpropanal with tetrahydro-2H-pyran-2-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic or basic conditions depending on the desired substitution reaction.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid.
Reduction: 2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step synthesis.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the protection of functional groups.
Material Science: It is used in the preparation of photoresists and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal primarily involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group can protect hydroxyl groups from unwanted reactions, allowing for selective reactions to occur at other functional groups. The protection is typically achieved through the formation of a stable ether linkage, which can be removed under acidic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydropyranyl group attached to a hydroxylamine.
Uniqueness
2,2-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]propanal is unique due to its combination of a tetrahydropyranyl protecting group with an aldehyde functional group. This combination allows for selective reactions and protection strategies in organic synthesis that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yloxy)propanal |
InChI |
InChI=1S/C10H18O3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
LOKYRMQBNWSATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CCCCO1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

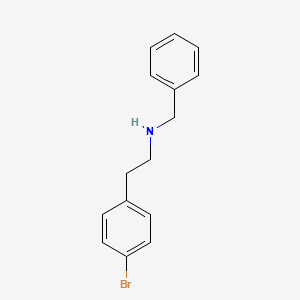

![[2-(4-Chloro-2-nitro-phenyl)-ethyl]-methyl-amine](/img/structure/B8493417.png)

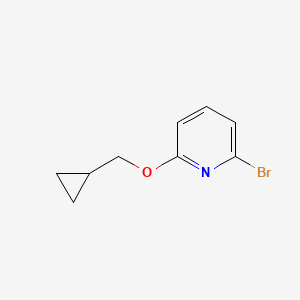
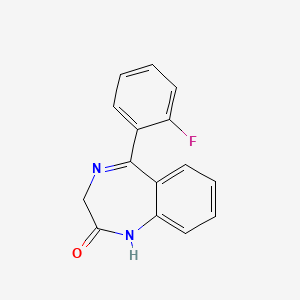
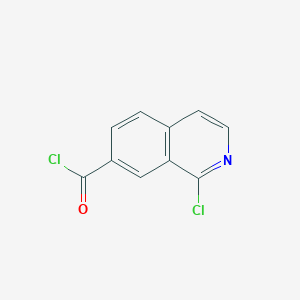

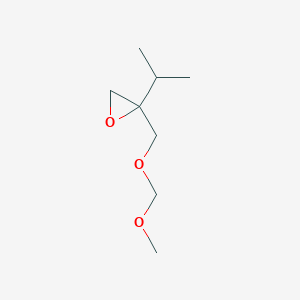

![2-Chloro-6-(4-methoxybenzyl)-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8493474.png)
